molecular formula C14H19NO2 B4189611 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4189611
M. Wt: 233.31 g/mol
InChI Key: NUYANENQNIYWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline, also known as EPTI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. EPTI has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of glutathione, an important antioxidant molecule in cells. In addition, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been found to enhance the activity of superoxide dismutase (SOD), an enzyme that plays a key role in the detoxification of ROS.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is that it is a synthetic compound, which allows for easy modification and optimization of its structure for specific applications. However, one of the limitations of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. In addition, the synthesis of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is a multistep process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic applications of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline. Another area of research is to investigate the potential of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline as a drug delivery system, as its structure can be easily modified to incorporate different functional groups. Finally, the potential of 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline as a diagnostic tool for various diseases should also be explored, as it has been shown to possess imaging properties that could be useful in medical imaging applications.
Conclusion:
In conclusion, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has a complex mechanism of action that involves the modulation of various signaling pathways. Although there are some limitations to its use, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has great potential for further research and development in the field of medicinal chemistry.

Scientific Research Applications

2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to possess antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-(3-ethoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-ethoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-10-8-14(16)15-9-7-12-5-3-4-6-13(12)11-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYANENQNIYWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-ethoxy-1-propanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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